molecular formula C28H26N2O3 B5028062 3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B5028062
M. Wt: 438.5 g/mol
InChI Key: HZLYOPJUDDGFDK-UHFFFAOYSA-N
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Description

3,7-Dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound characterized by its bicyclic structure containing multiple benzoyl groups and a diazabicyclo moiety

Properties

IUPAC Name

3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-27-17-29(24(31)21-11-5-2-6-12-21)19-28(26(27)33,23-15-9-4-10-16-23)20-30(18-27)25(32)22-13-7-3-8-14-22/h2-16H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYOPJUDDGFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps, starting from simpler organic compounds. One common approach is the reaction of 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large-scale reactions would be conducted in reactors designed to handle the exothermic nature of the process, with continuous monitoring of temperature and pressure to avoid side reactions and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be used to study enzyme interactions and inhibition. Its ability to bind to specific enzymes makes it a useful tool in understanding biological processes.

Medicine

In the medical field, derivatives of this compound are explored for their potential therapeutic properties. They may be used in the development of new drugs targeting various diseases.

Industry

In industry, this compound and its derivatives can be used in the production of advanced materials, such as polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Diacetyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

Uniqueness

3,7-Dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[331]nonan-9-one is unique due to its specific arrangement of benzoyl groups and the diazabicyclo structure, which provides distinct chemical properties compared to similar compounds

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